trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H15FN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of benzylamine with a fluorinated pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl (3R,4R)-3-((benzyloxy)carbonyl)amino)-4-fluoropyrrolidine-1-carboxylate as a precursor .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable for the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated pyrrolidines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- Benzyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl trans-3-(((benzyloxy)carbonyl)amino)-4-fluoropyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate is unique due to its specific substitution pattern and fluorination. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15FN2O2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2/t10-,11-/m0/s1 |
InChI Key |
AVWBDFXDXCRQCS-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)N |
Origin of Product |
United States |
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